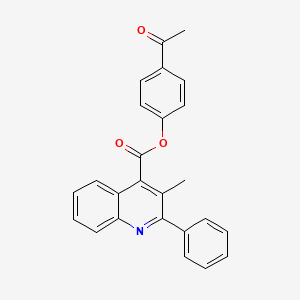![molecular formula C15H12ClIN2O2S B4887878 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide
Übersicht
Beschreibung
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CIIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CIIB is a small molecule inhibitor that targets the protein kinase CK2, which is involved in several cellular processes such as cell growth, proliferation, and differentiation.
Wirkmechanismus
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide targets the ATP-binding site of CK2, which is essential for its activity. By binding to this site, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide inhibits the phosphorylation of several downstream targets of CK2, leading to the inhibition of cell growth, proliferation, and differentiation. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of the disease. In addition, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for CK2, which makes it an ideal tool for studying the function of CK2 in various cellular processes. However, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide also has some limitations. It has a short half-life and low solubility, which can limit its effectiveness in some experiments. In addition, its specificity for CK2 may limit its applications in studying other cellular processes.
Zukünftige Richtungen
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has several potential future directions for research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide. Another direction is the study of the role of CK2 in other diseases such as diabetes and cardiovascular diseases. In addition, the development of novel drug delivery systems for N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide may enhance its effectiveness in treating cancer and neurodegenerative diseases. Overall, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has significant potential for future research in various fields.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in several types of cancer, and its inhibition by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease, where CK2 is involved in the phosphorylation of tau protein, which is a hallmark of the disease. In addition, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been studied for its potential applications in viral infections, where CK2 is involved in the replication of several viruses.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2O2S/c1-21-13-7-6-9(8-11(13)16)18-15(22)19-14(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEVPVFRXYZNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)



![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)


![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
